REACTION_CXSMILES
|
[F-].[Cs+].Cl[C:4]1[C:9]([C:10]#[N:11])=[CH:8][CH:7]=[CH:6][N:5]=1.C([Sn](CCCC)(CCCC)[C:17]1[S:18][CH:19]=[CH:20][CH:21]=1)CCC>CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C.C(OCC)(=O)C>[S:18]1[CH:19]=[CH:20][CH:21]=[C:17]1[C:4]1[N:5]=[CH:6][CH:7]=[CH:8][C:9]=1[C:10]#[N:11] |f:0.1,^1:32,38|
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
559 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C#N
|
Name
|
|
Quantity
|
66 mg
|
Type
|
catalyst
|
Smiles
|
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
|
Name
|
|
Quantity
|
2.02 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C=1SC=CC1)(CCCC)CCCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To an oven-dried, N2-purged
|
Type
|
ADDITION
|
Details
|
50-mL, round-bottomed flask containing a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The flask was sealed with a septum
|
Type
|
CUSTOM
|
Details
|
purged with dry N2 atmosphere
|
Type
|
ADDITION
|
Details
|
Anhydrous dioxane (4 mL) was added via syringe
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a pad of silica
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography (silica gel: 25% ethyl acetate, 75% hexanes=product Rf˜0.4)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C1=C(C#N)C=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |